molecular formula C11H13NO3 B2420246 Benzyl (oxiran-2-ylmethyl)carbamate CAS No. 131118-90-6

Benzyl (oxiran-2-ylmethyl)carbamate

Cat. No.: B2420246
CAS No.: 131118-90-6
M. Wt: 207.229
InChI Key: BKRMSRFJLDEBMT-UHFFFAOYSA-N
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Description

Benzyl (oxiran-2-ylmethyl)carbamate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by the presence of a benzyl group, an oxirane ring, and a carbamate functional group

Scientific Research Applications

Benzyl (oxiran-2-ylmethyl)carbamate has several applications in scientific research:

Safety and Hazards

Benzyl (oxiran-2-ylmethyl)carbamate is classified under the GHS07 hazard class . It has hazard statements H335, H302, H319, and H315, indicating that it can cause respiratory irritation, is harmful if swallowed, and can cause serious eye and skin irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (oxiran-2-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl allylcarbamate with an oxidizing agent to form the oxirane ring . The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Benzyl (oxiran-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted carbamates, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of benzyl (oxiran-2-ylmethyl)carbamate involves its reactivity with nucleophiles, leading to the formation of stable carbamate linkages. This reactivity is primarily due to the presence of the oxirane ring, which is highly strained and thus more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

  • Benzyl (2-oxopropyl)carbamate
  • Benzyl allylcarbamate
  • N-(2-oxiranylmethyl)carbamate

Comparison: Benzyl (oxiran-2-ylmethyl)carbamate is unique due to the presence of the oxirane ring, which imparts higher reactivity compared to similar compounds without this functional group. This makes it particularly useful in applications requiring rapid and specific chemical modifications .

Properties

IUPAC Name

benzyl N-(oxiran-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMSRFJLDEBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131118-90-6
Record name benzyl N-[(oxiran-2-yl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of allyl-carbamic acid benzyl ester (9.6 g, 50 mmol) in DCM (250 mL) was treated with mCPBA (11.55 g, 50 mmol, 75% purity) and the mixture was stirred at rt for 4 h. The pH of the mixture was adjusted to 9 by addition of 1M aq. NaOH. The phases were separated and the org. phase dried over MgSO4 and concentrated. The residue was purified by CC (hex/EA 2:1) to give the desired intermediate (7.4 g, 71% yield) as a colourless oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.55 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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